molecular formula C7H13NO2S B1462768 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide CAS No. 1158098-73-7

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Cat. No. B1462768
Key on ui cas rn: 1158098-73-7
M. Wt: 175.25 g/mol
InChI Key: VKUZMNXQGKBLHN-UHFFFAOYSA-N
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Patent
US09079878B2

Procedure details

3-Oxetanone (3 g, 41.63 mmol), tert-butyl sulfinamide (5.55 g, 45.8 mmol) and titanium (IV) ethoxide (13.5 mL, 62.4 mmol) were stirred in THF (200 mL) at 40° C. for 72 hours. The mixture was cooled to room temperature and poured into a rapidly stirred aqueous solution of saturated sodium chloride (200 mL). The resulting suspension was filtered through Celite© and the filter cake washed with ethyl acetate. The organic layer was separated and washed with brine, then dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (1.37 g, 19% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
titanium (IV) ethoxide
Quantity
13.5 mL
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[C:6]([S:10]([NH2:12])=[O:11])([CH3:9])([CH3:8])[CH3:7].[Cl-].[Na+]>C1COCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:7][C:6]([S:10]([N:12]=[C:3]1[CH2:4][O:1][CH2:2]1)=[O:11])([CH3:9])[CH3:8] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C)(C)(C)S(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
titanium (IV) ethoxide
Quantity
13.5 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite©
WASH
Type
WASH
Details
the filter cake washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)S(=O)N=C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09079878B2

Procedure details

3-Oxetanone (3 g, 41.63 mmol), tert-butyl sulfinamide (5.55 g, 45.8 mmol) and titanium (IV) ethoxide (13.5 mL, 62.4 mmol) were stirred in THF (200 mL) at 40° C. for 72 hours. The mixture was cooled to room temperature and poured into a rapidly stirred aqueous solution of saturated sodium chloride (200 mL). The resulting suspension was filtered through Celite© and the filter cake washed with ethyl acetate. The organic layer was separated and washed with brine, then dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (1.37 g, 19% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
titanium (IV) ethoxide
Quantity
13.5 mL
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[C:6]([S:10]([NH2:12])=[O:11])([CH3:9])([CH3:8])[CH3:7].[Cl-].[Na+]>C1COCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:7][C:6]([S:10]([N:12]=[C:3]1[CH2:4][O:1][CH2:2]1)=[O:11])([CH3:9])[CH3:8] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C)(C)(C)S(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
titanium (IV) ethoxide
Quantity
13.5 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite©
WASH
Type
WASH
Details
the filter cake washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)S(=O)N=C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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